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Compound of Interest

Compound Name:
(2,3-Dihydrobenzofuran-6-

yl)methanol

Cat. No.: B150974 Get Quote

Comparative NMR Analysis of Hydroxymethyl-
Substituted Dihydrobenzofurans
A detailed guide to the ¹H and ¹³C NMR spectral characterization of (2,3-Dihydrobenzofuran-5-

yl)methanol and its comparison with related benzofuran derivatives.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol, serving as a

detailed reference for researchers, scientists, and professionals in drug development. Due to

the limited availability of published spectral data for (2,3-Dihydrobenzofuran-6-yl)methanol,
this guide focuses on its close structural isomer, (2,3-Dihydrobenzofuran-5-yl)methanol. For

comparative purposes, the spectral data of Benzofuran-6-yl-methanol is also presented to

highlight the key differences arising from the saturated versus unsaturated heterocyclic ring.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for (2,3-Dihydrobenzofuran-

5-yl)methanol and Benzofuran-6-yl-methanol. The data was obtained in deuterated chloroform

(CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

(2,3-

Dihydrobenzofur

an-5-yl)methanol

H-4 7.14 s -

H-6 7.08 d 8.0

H-7 6.74 d 8.0

-CH₂OH 4.61 s -

H-2 (O-CH₂) 4.57 t 8.8

H-3 (Ar-CH₂) 3.20 t 8.8

-OH 1.65 s -

Benzofuran-6-yl-

methanol
H-2 7.63 d 2.0

H-7 7.60 s -

H-4 7.50 d 8.2

H-5 7.20 dd 8.2, 1.4

H-3 6.75 d 2.0

-CH₂OH 4.79 s -

-OH 1.70 (br s) br s -

Table 2: ¹³C NMR Spectral Data
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Compound Carbon Assignment Chemical Shift (δ, ppm)

(2,3-Dihydrobenzofuran-5-

yl)methanol
C-7a 159.9

C-5a 133.0

C-6 128.0

C-4 125.1

C-3a 124.9

C-7 109.1

C-2 (O-CH₂) 71.3

-CH₂OH 65.4

C-3 (Ar-CH₂) 29.6

Benzofuran-6-yl-methanol C-7a 155.6

C-3a 145.2

C-6 136.1

C-5 128.1

C-4 124.7

C-7 120.3

C-2 111.4

C-3 106.8

-CH₂OH 64.9

Experimental Protocols
General NMR Spectroscopy Protocol
Sample Preparation: A sample of approximately 5-10 mg of the analyte was dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5

seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with

proton decoupling.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed after

applying an exponential line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra.

The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to

the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Visualization of (2,3-Dihydrobenzofuran-6-
yl)methanol Structure
The following diagram illustrates the chemical structure of (2,3-Dihydrobenzofuran-6-
yl)methanol, which is the primary topic of this guide. While the presented spectral data is for

the 5-yl isomer, this diagram serves as a structural reference for this class of compounds.

Caption: Structure of (2,3-Dihydrobenzofuran-6-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b150974#1h-nmr-and-13c-nmr-characterization-of-2-
3-dihydrobenzofuran-6-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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